S-Benzyl-L-cysteine Sulfone
Overview
Description
Mechanism of Action
Target of Action
The primary target of S-Benzyl-L-cysteine Sulfone is the Cysteine Conjugate S-Oxidase enzyme, which is found mostly in the microsomal fractions of rat liver and kidney . This enzyme plays a crucial role in the metabolism of cysteine conjugates .
Mode of Action
This compound interacts with its target, the Cysteine Conjugate S-Oxidase, in the presence of oxygen and NADPH . The compound is converted to S-benzyl-L-cysteine sulfoxide . No this compound was detected in this process .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of cysteine S-conjugates . This metabolic reaction has been exploited recently for site selective delivery of B-mercaptopurine, an anti-tumor drug, to the kidneys .
Pharmacokinetics
The compound’s interaction with the cysteine conjugate s-oxidase enzyme suggests that it may be metabolized in the liver and kidneys .
Result of Action
The result of this compound’s action is the formation of S-benzyl-L-cysteine sulfoxide . This conversion is part of the body’s metabolism of cysteine conjugates .
Action Environment
The action of this compound is influenced by the presence of oxygen and NADPH . These factors are necessary for the compound’s interaction with the Cysteine Conjugate S-Oxidase enzyme . The compound’s enzymic activity is observed in the liver and kidney, suggesting that these organs provide the primary environment for its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine Sulfone can be synthesized through the oxidation of S-Benzyl-L-cysteine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone form .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
S-Benzyl-L-cysteine Sulfone has several applications in scientific research:
Comparison with Similar Compounds
- S-Phenyl-L-cysteine
- S-Methyl-L-cysteine
- S-Ethyl-L-cysteine
Comparison: S-Benzyl-L-cysteine Sulfone is unique due to its specific enzymatic activity and the presence of the sulfone group, which imparts distinct chemical properties. Compared to similar compounds like S-Phenyl-L-cysteine and S-Methyl-L-cysteine, this compound has a higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfonylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYEJQJSZCWGR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628686 | |
Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25644-88-6 | |
Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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